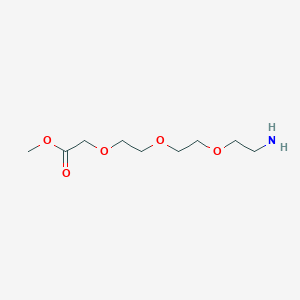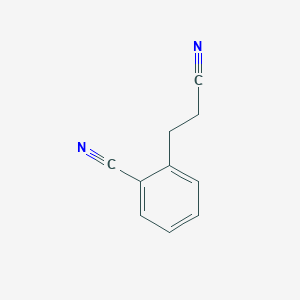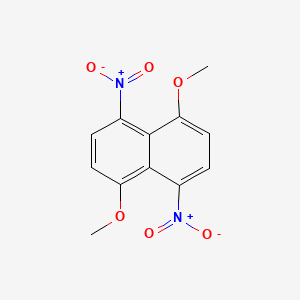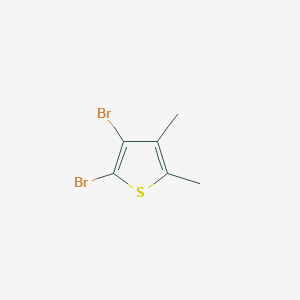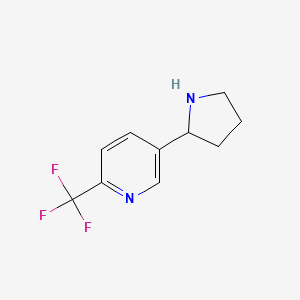
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring.
Preparation Methods
The synthesis of 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with pyrrolidine under specific conditions. One common method is the use of a palladium-catalyzed amination reaction, where the 2-bromo-5-(trifluoromethyl)pyridine is reacted with pyrrolidine in the presence of a palladium catalyst and a suitable ligand . Industrial production methods may involve optimization of this reaction to improve yield and scalability.
Chemical Reactions Analysis
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential drug development.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine: This compound has a similar structure but with the pyrrolidine ring attached at a different position.
5-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride: This is a hydrochloride salt form of a similar compound. The uniqueness of this compound lies in its specific structural arrangement, which can lead to different biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2 |
InChI Key |
KYYMZHCOPNZONI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


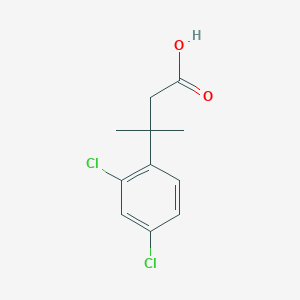

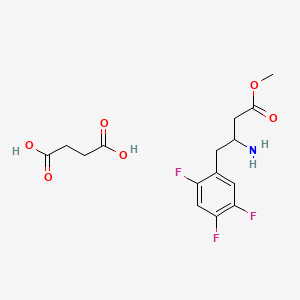

![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
